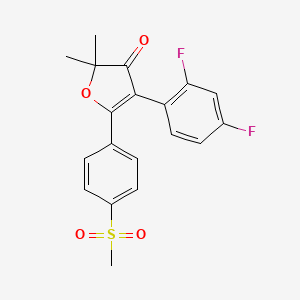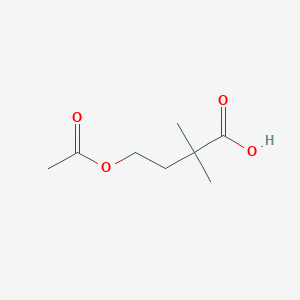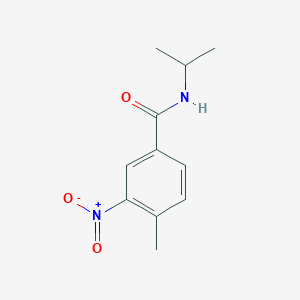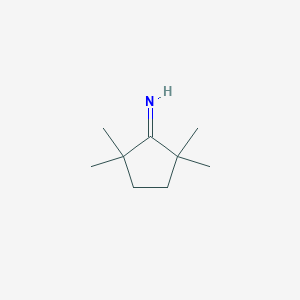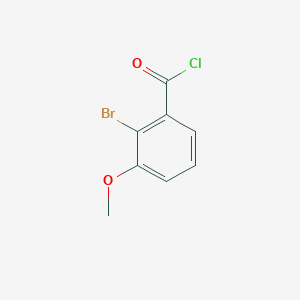
2-Bromo-3-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzoyl chloride typically involves the bromination of 3-methoxybenzoyl chloride. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed to form 2-Bromo-3-methoxybenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoyl derivatives can be formed.
Hydrolysis Product: 2-Bromo-3-methoxybenzoic acid.
Coupling Products: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
2-Bromo-3-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to introduce the benzoyl group into target molecules. The bromine atom can also participate in further functionalization reactions, enhancing the versatility of the compound .
Comparaison Avec Des Composés Similaires
3-Methoxybenzoyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzoyl chloride: Has a different substitution pattern, affecting its reactivity and applications.
2-Methoxybenzoyl chloride: Similar structure but without the bromine atom, leading to different chemical behavior.
Uniqueness: 2-Bromo-3-methoxybenzoyl chloride is unique due to the presence of both bromine and methoxy substituents, which confer distinct reactivity and enable diverse synthetic transformations. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
440123-68-2 |
|---|---|
Formule moléculaire |
C8H6BrClO2 |
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
2-bromo-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3 |
Clé InChI |
MMZKZHHQOSLHMR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1Br)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)


![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)
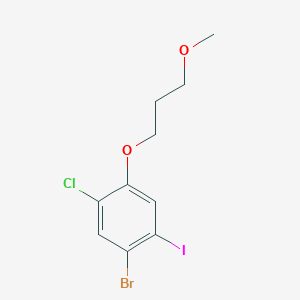
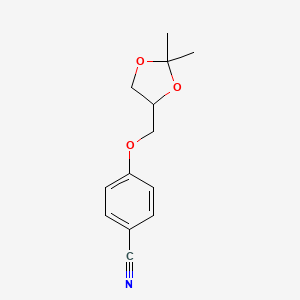
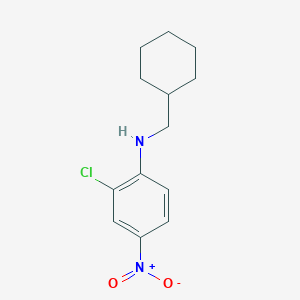

![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)
